Lipoamido-PEG12-acid
Overview
Description
Lipoamido-PEG12-acid is a compound that contains a lipoic acid group and a terminal carboxylic acid. The lipoic acid group includes two sulfur atoms connected by a disulfide bond, which can exist in various oxidation states. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The polyethylene glycol (PEG) linker in the compound enhances its water solubility .
Mechanism of Action
Target of Action
Lipoamido-PEG12-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
This compound contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction allows the compound to link two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . By linking the E3 ubiquitin ligase and the target protein, this compound enables the degradation of specific proteins, thus influencing various biochemical pathways .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker in the compound increases its water solubility , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target protein involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups .
Biochemical Analysis
Biochemical Properties
Lipoamido-PEG12-acid plays a crucial role in biochemical reactions as a linker in PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The this compound linker connects these two essential ligands .
Cellular Effects
This compound, as a component of PROTACs, influences cell function by enabling selective protein degradation . This process leverages the ubiquitin-proteasome system within cells , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker enables the formation of these PROTAC molecules, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Metabolic Pathways
This compound is involved in the metabolic pathways of PROTACs
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoamido-PEG12-acid is synthesized through a series of chemical reactions involving the conjugation of lipoic acid with a PEG chain. The process typically involves the following steps:
Activation of Lipoic Acid: Lipoic acid is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated lipoic acid is then reacted with a PEG chain that has a terminal amine group. This reaction forms a stable amide bond between the lipoic acid and the PEG chain.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of lipoic acid are activated using NHS and DCC.
Continuous PEGylation: The activated lipoic acid is continuously reacted with PEG chains in a controlled environment to ensure consistent product quality.
High-Throughput Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Lipoamido-PEG12-acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the lipoic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) are used under mild conditions to oxidize the disulfide bond.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bond.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Amide-linked conjugates.
Scientific Research Applications
Lipoamido-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic assays
Comparison with Similar Compounds
Similar Compounds
Lipoamido-PEG8-acid: Contains a shorter PEG linker, resulting in different solubility and spacing properties.
Thiol-PEG12-acid: Contains a thiol group instead of a lipoamide group, affecting its reactivity and binding properties.
m-dPEG12-Lipoamide: Similar structure but with different functional groups, leading to variations in its applications.
Uniqueness
Lipoamido-PEG12-acid is unique due to its combination of a lipoic acid group and a PEG12 linker, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring stable conjugation and enhanced solubility .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67NO15S2/c37-34(4-2-1-3-33-6-32-52-53-33)36-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-5-35(38)39/h33H,1-32H2,(H,36,37)(H,38,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDABPXYRAJNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67NO15S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2407442-47-9 | |
Record name | Lipoamido-PEG12-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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